molecular formula C29H27N5O2 B2941639 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 608492-41-7

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2941639
CAS No.: 608492-41-7
M. Wt: 477.568
InChI Key: MBQUYDUYHTXEFE-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a fused 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-pentaene core. Key substituents include two phenylethyl groups (N-(1-phenylethyl) and 7-(2-phenylethyl)), a methyl group at position 11, and a carboxamide moiety at position 4.

Properties

IUPAC Name

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-19-10-9-16-34-26(19)32-27-24(29(34)36)18-23(28(35)31-20(2)22-13-7-4-8-14-22)25(30)33(27)17-15-21-11-5-3-6-12-21/h3-14,16,18,20,30H,15,17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQUYDUYHTXEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of PfCLK3 affects the protein translation pathway of the malaria parasite. This pathway is crucial for the parasite’s survival as it enables the synthesis of proteins necessary for its growth and reproduction. By disrupting this pathway, TCMDC-124469 hampers the parasite’s ability to proliferate.

Action Environment

The action of TCMDC-124469 is influenced by the biological environment of the malaria parasite. Factors such as the parasite’s stage of development, the presence of other biochemical factors, and the physiological state of the host can influence the compound’s efficacy. .

Biological Activity

The compound 6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazatricyclo compounds and exhibits various functional groups that may influence its interactions with biological targets.

Structural Characteristics

The molecular structure of this compound features:

  • Tricyclic framework : Comprising a pentadiene system that enhances its electronic properties.
  • Functional groups : Including imino, oxo, and carboxamide moieties which are crucial for biological interactions.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Specific reagents and conditions are critical for achieving high yields and purity. The presence of nitrogen atoms in its ring structure classifies it as a heterocyclic compound, specifically a triazole derivative.

The mechanism of action largely depends on the compound's interactions at the molecular level with various biological targets. These interactions can be quantitatively assessed through experimental validation techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

Anticancer Potential

Research indicates that compounds similar to the one exhibit significant anticancer properties. For example, studies have shown that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Activity

A study involving a related triazole compound demonstrated:

  • IC50 values : Indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism : The compound induced apoptosis via the mitochondrial pathway.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound class. Preliminary data suggest that triazole derivatives possess broad-spectrum antimicrobial properties.

Case Study: Antimicrobial Efficacy

In vitro studies have shown:

  • Activity against bacteria : Including both Gram-positive and Gram-negative strains.
  • Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with compounds in this class. The ability to cross the blood-brain barrier enhances their therapeutic applications in neurodegenerative diseases.

Case Study: Neuroprotection

A recent study evaluated a similar compound for neuroprotective effects in models of Alzheimer's disease:

  • Results : The compound showed reduced amyloid-beta plaque formation and improved cognitive function in animal models.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis; disrupts cell cycle
AntimicrobialBroad-spectrum activity; inhibits bacterial growth
NeuroprotectiveReduces amyloid-beta; enhances cognitive function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compounds synthesized in share features such as spirocyclic cores and heteroatom-rich scaffolds. For example:

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione contains a benzothiazole group and a spiro[4.5]decane system.
  • 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives feature cyclopentane cores with amide and hydroxyl substituents.

Key Differences :

  • The target compound lacks benzothiazole or spiro-oxa-aza motifs but incorporates a triazatricyclo system with phenylalkyl substituents.
  • Unlike the hydroxyl or pyrrolidine groups in ’s analogs, the target compound emphasizes lipophilic phenylethyl groups, which may enhance membrane permeability .
Pharmacopeial Standards ()

While focuses on cephalosporins (e.g., thiadiazol-thio-methyl derivatives), it highlights the importance of rigorous analytical testing for structurally complex molecules. For example:

  • Specific Tests : Purity, stereochemical integrity, and stability under stress conditions are critical for pharmacopeial compliance.
  • Relevance to Target Compound: If developed as a pharmaceutical, the target would require similar validation, though its non-β-lactam structure precludes direct analogies .

Data Tables

Table 2: Pharmacopeial Testing Considerations
Parameter Target Compound (Hypothetical) Cephalosporins
Purity Criteria ≥98% by HPLC ≥95% by chromatographic methods
Stereochemical Analysis Chiral centers require X-ray/SHELXL refinement Defined (6R,7S) or (6R,7R) configurations
Stability Susceptible to hydrolysis (amide/imide bonds) Degradation under acidic/alkaline conditions

Research Findings and Limitations

  • Synthesis Challenges : Multi-step synthesis may require optimization, as seen in ’s reliance on precise reaction conditions for spiro-annulation .
  • Data Gaps: No direct pharmacological or crystallographic data is available in the provided evidence. Further studies using SHELX-based refinement or bioactivity assays are needed.

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